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Compound of Interest

Compound Name: Chloracetophos

Cat. No.: B1668630

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of chlorinated organophosphate esters (OPEs). These compounds, widely used as
flame retardants and plasticizers, are of increasing interest to the scientific community due to
their environmental persistence and potential toxicological effects. This document summarizes
key quantitative data, details relevant experimental protocols, and visualizes associated
toxicological pathways to support research and development activities.

Physicochemical Data of Common Chlorinated
Organophosphate Esters

The following tables summarize key physicochemical properties of several widely studied
chlorinated OPEs. These parameters are crucial for understanding their environmental fate,

transport, and bioavailability.

Table 1: Identification of Selected Chlorinated Organophosphate Esters
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Molecular

Compound o Molecular .

Abbreviation CAS Number Weight ( g/mol
Name Formula |
Tris(2-
chloroethyl) TCEP 115-96-8 C6H12CI304P 285.49
phosphate
Tris(1-chloro-2-
propyl) TCIPP 13674-84-5 C9H18CI304P 327.57
phosphate
Tris(1,3-dichloro-
2-propyl) TDCIPP 13674-87-8 C9H15CI604P 430.91
phosphate
Tris(2,3-
dichloropropyl) TDCPP 78-43-3 C9H15CI604P 430.91
phosphate

Table 2: Physicochemical Properties of Selected Chlorinated Organophosphate Esters

Water Henry's
Vapor L
Solubility Law
Compound Pressure log Kow log Koa
(mgl/L) at Constant
(Pa) at 25°C
25°C (Pa-m3/mol)
7000 - 0.0003 -
TCEP 0.001 - 0.02 1.44-1.76 7.42
7820[1] 0.001
0.0005 - 0.0001 -
TCIPP 1600 2.59-3.49 8.03-9.0
0.004 0.0008
0.000002 - 0.00001 -
TDCIPP 5-50 3.58 - 4.63 9.0-10.5
0.0005 0.0003
0.000002 - 0.00001 -
TDCPP 5-50 3.58 -4.63 9.0-10.5
0.0005 0.0003
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Experimental Protocols for Determining
Physicochemical Properties

The following are summaries of standard methodologies for determining key physicochemical
properties, based on internationally recognized guidelines from the Organisation for Economic
Co-operation and Development (OECD).

Water Solubility (OECD Guideline 105)[2][3][4]1[5][6][7][8]

This guideline describes two primary methods for determining the water solubility of chemical
substances: the Column Elution Method and the Flask Method.

a) Column Elution Method (for solubilities < 10 mg/L):

¢ Principle: A column is packed with an inert support material coated with the test substance.
Water is passed through the column at a slow, constant rate. The concentration of the
substance in the eluate is measured over time until a plateau is reached, which represents

the water solubility.

o Apparatus: Temperature-controlled column, precision pump, analytical instrument for
concentration measurement (e.g., HPLC, GC-MS).

e Procedure:
1. Prepare the column by coating the support material with the test substance.
2. Pump water through the column at a low flow rate.
3. Collect fractions of the eluate at regular intervals.
4. Analyze the concentration of the test substance in each fraction.

5. Continue until the concentration reaches a stable plateau. The average of the plateau
concentrations is taken as the water solubility.

b) Flask Method (for solubilities > 10 mg/L):
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 Principle: An excess amount of the test substance is agitated in water at a constant
temperature for a sufficient period to reach equilibrium. The concentration of the substance
in the aqueous phase is then determined.

o Apparatus: Temperature-controlled shaker or stirrer, centrifuge, analytical instrument for
concentration measurement.

e Procedure:
1. Add an excess of the test substance to a flask containing purified water.

2. Agitate the flask at a constant temperature for a period determined by a preliminary test to
be sufficient to reach equilibrium (typically 24-48 hours).

3. Allow the mixture to settle, or centrifuge to separate the undissolved substance.
4. Carefully withdraw an aliquot of the clear aqueous phase.

5. Analyze the concentration of the test substance in the aliquot.

Vapor Pressure (OECD Guideline 104)[3][6][9][10][11][12]

This guideline outlines several methods for determining the vapor pressure of a substance. The
choice of method depends on the expected vapor pressure range. The static and dynamic
methods are commonly used.

a) Static Method:

e Principle: The vapor pressure of a substance at a given temperature is measured directly in
a closed system at equilibrium.

o Apparatus: A constant temperature bath, a sample cell connected to a pressure measuring
device (manometer).

e Procedure:

1. A small amount of the sample is placed in the sample cell.
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2. The cell is evacuated to remove air and then sealed.
3. The cell is brought to the desired temperature in the constant temperature bath.
4. The pressure inside the cell is measured once equilibrium is established.
b) Dynamic Method (Cottrell's Method):
 Principle: The boiling temperature of the substance at a specific pressure is determined.

o Apparatus: A boiling flask with a Cottrell pump, a condenser, a pressure regulation and
measurement system, and a temperature sensor.

e Procedure:
1. The substance is heated in the boiling flask under a controlled pressure.

2. The Cottrell pump ensures that the thermometer is bathed in vapor that is in equilibrium
with the boiling liquid.

3. The temperature at which the substance boils at the set pressure is recorded.

4. The experiment is repeated at different pressures to obtain a vapor pressure curve.

Partition Coefficient (log Kow) (OECD Guidelines 107,
117, 123)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. Several
methods are available for its determination.

a) Shake Flask Method (OECD 107):

 Principle: A solution of the test substance in either n-octanol or water is shaken with the other
immiscible solvent until equilibrium is reached. The concentration of the substance in both
phases is then measured.

o Apparatus: Separatory funnels, mechanical shaker, centrifuge, analytical instrument for
concentration measurement.
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e Procedure:

1. Prepare a solution of the test substance in either pre-saturated n-octanol or pre-saturated
water.

2. Place known volumes of the solution and the other solvent in a separatory funnel.

3. Shake the funnel for a predetermined time to allow for partitioning.

4. Allow the phases to separate, using a centrifuge if necessary.

5. Determine the concentration of the test substance in both the n-octanol and water phases.

6. Calculate Kow as the ratio of the concentration in n-octanol to the concentration in water.
b) HPLC Method (OECD 117):[2][3][4][5]

e Principle: This method estimates log Kow based on the retention time of the substance on a
reverse-phase high-performance liquid chromatography (HPLC) column. The retention time
is correlated with the known log Kow values of reference compounds.

o Apparatus: HPLC system with a reverse-phase column (e.g., C18), UV detector.
e Procedure:

1. A series of reference compounds with known log Kow values are injected into the HPLC
system to create a calibration curve of retention time versus log Kow.

2. The test substance is then injected under the same conditions.
3. The retention time of the test substance is measured.

4. The log Kow of the test substance is determined by interpolation from the calibration

curve.

Signaling Pathways and Experimental Workflows
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Chlorinated OPEs have been associated with various toxicological effects, primarily
neurotoxicity and reproductive toxicity. The Adverse Outcome Pathway (AOP) framework is a
useful tool for understanding the mechanistic links between a molecular initiating event (MIE)

and an adverse outcome.

Neurotoxicity Signaling Pathway

A key concern with organophosphates is their potential for neurotoxicity. While the primary
mechanism for some organophosphate pesticides is the inhibition of acetylcholinesterase
(AChE), some chlorinated OPEs may exert their neurotoxic effects through other pathways.

Adverse Outcomes

Molecular Initiating Events Key Events Learning and
memory deficits

Inhibition of
acetylcholinesterase (AChE)

Oxidative stress
in neurons

Increased acetylcholine
levels

Binding to and Altered neuronal
allosteric modulation of excitability v
GABA-A receptor

P Behavioral abnormalities
(e.g., altered locomotion)

Neuroinflammation

Neuronal cell death

Click to download full resolution via product page

A simplified AOP for the neurotoxicity of chlorinated OPEs.

Reproductive Toxicity Signaling Pathway: Androgen
Receptor Antagonism

Several chlorinated OPEs have been shown to act as androgen receptor (AR) antagonists,
which can disrupt normal male reproductive development.
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Adverse Outcomes

Molecular Initiating Event Key Events Reduced fertiity
Antagonism of the Reduced AR-mediated Decreased synthesis of Impaired development of
Androgen Receptor (AR) gene transcription androgen-dependent proteins male reproductive tissues

Feminization of
male offspring

Click to download full resolution via product page

An AOP for reproductive toxicity via androgen receptor antagonism.

Experimental Workflow: Zebrafish Developmental
Neurotoxicity Assay

The zebrafish (Danio rerio) is a powerful in vivo model for assessing developmental
neurotoxicity. The following workflow outlines a typical screening assay.
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Zebrafish Embryo Collection
(O hours post-fertilization)

Exposure to Chlorinated OPEs
(e.g., 6 hpfto 5 dpf)

Behavioral Assessment
(e.g., 5 or 6 dpf)
- Locomotor activity
(light/dark transition test)

Y
Morphological Assessment
(daily until 5 dpf) Biochemical/Molecular Analysis
- Hatching rate - AChE activity
- Malformations - Gene expression (e.g., neurodevelopmental markers)
- Survival

Data Analysis and
Endpoint Evaluation

Click to download full resolution via product page

Workflow for assessing developmental neurotoxicity in zebrafish.

Experimental Workflow: In Vitro Androgen Receptor
Competitive Binding Assay[13][15][16][17][18][19][20]
[21]

This in vitro assay is used to determine if a chemical can bind to the androgen receptor, which
is a key molecular initiating event for endocrine disruption.
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Prepare AR-containing cytosol
(e.g., from rat prostate)

Incubate AR cytosol with:
- Radiolabeled androgen (e.g., [3H]-R1881)
- Varying concentrations of test compound

Separate bound from
free radiolabeled androgen
(e.g., using hydroxylapatite)

l

Quantify bound radioactivity
(Scintillation counting)

Data Analysis:
- Generate competition curve
- Determine IC50

Click to download full resolution via product page

Workflow for an in vitro androgen receptor binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chlorinated-organophosphate-esters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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